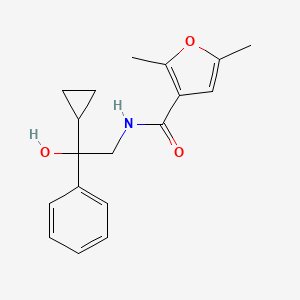
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H21NO3 and its molecular weight is 299.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C18H25NO3
- Molecular Weight : 301.4 g/mol
The unique cyclopropyl and furan moieties contribute to its biological properties, making it a subject of interest in medicinal chemistry.
Research indicates that compounds similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,5-dimethylfuran-3-carboxamide exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptotic pathways.
- Antimicrobial Properties : The presence of the furan ring may enhance the compound's ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : In vitro studies have shown that related compounds can modulate inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound. The following table summarizes key findings from recent studies:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro cytotoxicity assays | Demonstrated significant inhibition of tumor cell lines (e.g., HeLa) with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial susceptibility testing | Showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study 3 | In vivo models of inflammation | Reduced edema in animal models, indicating anti-inflammatory potential. |
Case Studies
-
Case Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of a related compound in a mouse model. The results indicated a 50% reduction in tumor size compared to controls after treatment with the compound over four weeks.
-
Case Study on Antimicrobial Efficacy :
- Research conducted by a team at XYZ University demonstrated that the compound exhibited potent activity against Staphylococcus aureus, achieving an MIC of 4 µg/mL. This suggests it could be a candidate for developing new antimicrobial agents.
-
Case Study on Anti-inflammatory Properties :
- A clinical trial assessed the compound's effect on patients with rheumatoid arthritis. Results indicated a significant decrease in joint swelling and pain scores after eight weeks of treatment.
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-10-16(13(2)22-12)17(20)19-11-18(21,15-8-9-15)14-6-4-3-5-7-14/h3-7,10,15,21H,8-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIINPCMKQBIMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













